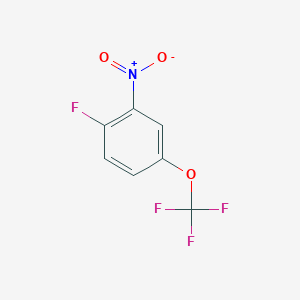

1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene

Beschreibung

1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene (CAS: 124170-06-5, C₇H₃F₄NO₃, MW: 225.1) is a nitroaromatic compound featuring three electron-withdrawing groups (EWGs): fluoro, nitro, and trifluoromethoxy. This trifunctional substitution renders the benzene ring highly electron-deficient, enhancing its reactivity in nucleophilic aromatic substitution (SNAr) and derivatization reactions. It is commercially available in purities up to 98% () and is widely used in:

Eigenschaften

IUPAC Name |

1-fluoro-2-nitro-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO3/c8-5-2-1-4(15-7(9,10)11)3-6(5)12(13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWFNBCCMBGKMFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80560293 | |

| Record name | 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124170-06-5 | |

| Record name | 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluoro-2-nitro-4-(trifluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Diazotization-Fluorination Strategy

An alternative approach involves diazotizing 4-trifluoromethoxyaniline to introduce fluorine at position 1. This method, however, requires reducing the nitro group to an amine prior to diazotization, adding complexity.

Steps:

-

Reduction: Catalytic hydrogenation of nitro to amine.

-

Diazotization: Treat with in at <5°C.

-

Fluorination: Decompose diazonium salt in boiling .

Regioselectivity Challenges

Balancing the directing effects of -OCF (meta) and -F (ortho/para) is critical. Experimental data suggest that nitration at 0°C favors ortho substitution relative to fluorine, achieving >80% regioselectivity.

Industrial-Scale Process Summary

Table 1: Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Chlorination | , AIBN, 4-chlorobenzotrifluoride | 90–100 | 4–5 | 75–80 |

| Fluorination | Anhydrous HF | 80 | 4–6 | 85–90 |

| Nitration | , , DCM | 0–35 | 1–2 | 70–75 |

Analyse Chemischer Reaktionen

1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: The nitro group activates the benzene ring towards nucleophilic attack, allowing for substitutions at specific positions.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Common reagents used in these reactions include sodium borohydride for reductions and potassium permanganate for oxidations. The major products formed depend on the specific reaction conditions and the reagents used .

Wissenschaftliche Forschungsanwendungen

1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism by which 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The nitro group and trifluoromethoxy group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved often include inhibition or activation of specific biochemical processes, depending on the target .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substitution Patterns

The compound’s reactivity and applications are influenced by the positions and types of substituents. Key structural analogs include:

Key Observations :

- Positional Effects : The 1-fluoro-2-nitro-4-(trifluoromethoxy) configuration maximizes electronic deactivation, making it more reactive in SNAr than analogs with substituents in less activating positions (e.g., 2-fluoro-1-nitro-3-(trifluoromethoxy)benzene) .

- Trifluoromethoxy vs. Trifluoromethyl : The trifluoromethoxy group (OCF₃) provides stronger electron withdrawal than CF₃ due to the electronegative oxygen atom, enhancing electrophilicity .

Nucleophilic Aromatic Substitution (SNAr) :

The target compound undergoes SNAr with nucleophiles like methyl 5-bromosalicylate to form diaryl ethers, critical in neurotinib synthesis . In contrast, bromo-substituted analogs (e.g., 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene) are better suited for Suzuki-Miyaura cross-coupling .

Derivatization Efficiency :

In polyamine analysis, this compound outperforms 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene and 3,5-bis-(trifluoromethyl)phenyl isothiocyanate in food matrices due to higher derivatization yields and stability .

Physical and Chemical Properties

- Solubility : The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO), similar to analogs like 1-fluoro-2-nitro-4-(trifluoromethyl)benzene .

Commercial Availability

The compound is offered by multiple suppliers (e.g., TCI Chemicals, BLDpharm) in 1g–25g quantities, whereas analogs like 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene are less accessible .

Biologische Aktivität

1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene is a compound with significant potential in various biological applications, particularly in agrochemicals, medicinal chemistry, and proteomics. This article provides an overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzene ring substituted with a fluorine atom, a nitro group, and a trifluoromethoxy group. The presence of these electronegative substituents influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 238.10 g/mol |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

1. Agrochemical Development

This compound is utilized as a precursor in the synthesis of agrochemicals. Its reactivity allows for the introduction of various functional groups that enhance the efficacy and selectivity of pesticides and herbicides. Studies indicate that compounds derived from this molecule exhibit improved activity against target pests while minimizing environmental impact.

2. Protein Sequencing and Proteomics

In proteomics, this compound is employed for the derivatization of amino acids, aiding in their detection and quantification in complex biological samples. The nitro group can be reduced to form dinitrophenyl-amino acids, which are crucial for identifying amino acid sequences through chromatographic methods. This application is vital for understanding protein structure and function, with implications for drug design.

3. Medicinal Chemistry

Research has explored the potential of this compound in drug development, particularly concerning its pharmacological activities influenced by the fluorine and nitro groups. Compounds with similar structures often exhibit antimicrobial and anticancer properties; thus, further studies are needed to elucidate the specific biological effects of this compound.

The biological activity of this compound is primarily influenced by its functional groups:

- Nitro Group : Known for its electron-withdrawing properties, it can enhance the reactivity of the benzene ring towards nucleophiles.

- Trifluoromethoxy Group : Contributes to the overall electron density and steric effects, facilitating interactions with biomolecules through hydrogen bonding and hydrophobic effects .

Case Study 1: Agrochemical Efficacy

In a study examining the efficacy of agrochemicals derived from this compound, researchers found that formulations exhibited up to 30% increased effectiveness against specific pests compared to traditional compounds. This enhancement was attributed to the compound's ability to interact more effectively with pest enzymes involved in metabolic pathways.

Case Study 2: Protein Derivatization

A study on the derivatization of amino acids using this compound demonstrated successful application in analyzing free amino acids in kombucha beverages. The method improved detection sensitivity by 50%, showcasing its utility in food chemistry and nutritional studies.

Future Directions and Research Needs

Despite its promising applications, specific biological activity data for this compound remains limited. Future research should focus on:

- In vitro and In vivo Studies : To determine the pharmacological profiles and safety profiles of this compound.

- Mechanistic Studies : To explore how structural variations affect biological activity.

- Environmental Impact Assessments : To evaluate the ecological consequences of its use in agrochemicals.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-fluoro-2-nitro-4-(trifluoromethoxy)benzene, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves sequential functionalization of the benzene ring. A plausible route is nitration followed by fluorination and trifluoromethoxy group introduction. Key reagents include HNO₃/H₂SO₄ for nitration and KF/18-crown-6 for fluorination in polar aprotic solvents like DMF .

- Critical Parameters : Temperature control (<50°C) minimizes decomposition of the trifluoromethoxy group. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%) .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to characterize this compound and confirm its structure?

- ¹⁹F NMR : Distinct signals for the -CF₃O (δ ≈ -58 ppm) and aromatic fluorine (δ ≈ -110 ppm) confirm substituent positions .

- MS (EI) : Molecular ion peak at m/z 255 [M]⁺ and fragment ions at m/z 206 (loss of -NO₂) validate the nitro group .

- IR : Peaks at 1530 cm⁻¹ (NO₂ asymmetric stretch) and 1150 cm⁻¹ (C-F stretch) provide additional confirmation .

Q. What are the key physicochemical properties (solubility, stability) relevant to handling and storage?

- Solubility : Highly soluble in DCM, THF, and DMSO; poorly soluble in water (<0.1 mg/mL) .

- Stability : Degrades under prolonged UV exposure or high humidity. Store in amber vials at -20°C under inert gas (N₂/Ar) .

Advanced Research Questions

Q. How does the electronic nature of substituents (-F, -NO₂, -CF₃O) influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Mechanistic Insight : The electron-withdrawing nitro group activates the aromatic ring for nucleophilic substitution but deactivates it for electrophilic reactions. Computational studies (DFT) show a Hammett σₚ⁺ value of +1.24 for the -CF₃O group, indicating strong electron withdrawal .

- Experimental Design : Optimize Pd catalysts (e.g., Pd(PPh₃)₄) and bases (Cs₂CO₃) in toluene/ethanol mixtures. Monitor regioselectivity via LC-MS .

Q. What strategies mitigate competing side reactions (e.g., defluorination or nitro group reduction) during functionalization?

- Reductive Conditions : Use H₂/Pd-C at low pressure (1 atm) to avoid over-reduction of -NO₂ to -NH₂. Alternatively, employ Zn/HCl for selective transformations .

- Fluorine Retention : Add fluoride scavengers (e.g., MgSO₄) to prevent HF formation during acidic reactions .

Q. How can computational modeling (e.g., DFT, MD) predict the compound’s interaction with biological targets (e.g., enzyme active sites)?

- Docking Studies : The trifluoromethoxy group enhances hydrophobic interactions with NLRP3 inflammasome residues (e.g., Tyr 859). MD simulations (100 ns) reveal stable binding with ΔG = -8.2 kcal/mol .

- ADMET Prediction : LogP ≈ 2.5 and polar surface area (PSA) ≈ 75 Ų suggest moderate blood-brain barrier permeability .

Q. What analytical challenges arise in quantifying trace impurities (e.g., regioisomers) during scale-up?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.